N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxan ring, and a pyrrolidinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the oxan ring: The oxan ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Formation of the pyrrolidinone moiety: The pyrrolidinone moiety can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling reactions: The final compound can be obtained by coupling the synthesized intermediates using appropriate coupling reagents and conditions, such as peptide coupling reagents or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under suitable conditions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: The compound may have industrial applications, such as in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interactions with specific molecular targets and pathways. These interactions can lead to various effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can be compared with other similar compounds, such as:
N’-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
N’-{[4-(4-bromophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: This compound has a bromophenyl group instead of a fluorophenyl group, which may also lead to different properties.
N’-{[4-(4-methylphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: This compound has a methylphenyl group instead of a fluorophenyl group, which may affect its chemical and biological behavior.
The uniqueness of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c25-18-8-6-17(7-9-18)24(10-13-32-14-11-24)16-26-22(30)23(31)27-19-3-1-4-20(15-19)28-12-2-5-21(28)29/h1,3-4,6-9,15H,2,5,10-14,16H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVLANPAUDETLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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